Ramelteon metabolite M-II

Melatonin Receptors Binding Assay In Vitro Pharmacology

Ramelteon Metabolite M-II (CAS 896736-21-3) is the essential reference standard for accurate bioanalytical quantification of ramelteon's primary circulating active species. Unlike the parent compound, M-II achieves 20- to 100-fold higher plasma AUC, driving the majority of in vivo MT1/MT2 receptor engagement. Certified ≥98% purity, this standard is mandatory for LC-MS/MS method validation (calibration range 1.00–250 ng/mL), impurity profiling per ICH Q3A/Q3B, and mechanistic studies of melatonin receptor activation. Choose authentic M-II to avoid misrepresenting pharmacological burden in ramelteon pharmacokinetic and pharmacodynamic investigations.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 896736-21-3
Cat. No. B563920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon metabolite M-II
CAS896736-21-3
Synonyms2-Hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-cyclopenta[e]benzofuran-8-yl]ethyl]-propanamide
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
InChIInChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1
InChIKeyFGFNIJYHXMJYJN-KFJBMODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramelteon Metabolite M-II (CAS 896736-21-3): Primary Active Metabolite with Defined Pharmacokinetic Differentiation for Sleep and Circadian Research


Ramelteon metabolite M-II (CAS 896736-21-3), chemically designated as 2-hydroxy-N-(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide, is the principal pharmacologically active human metabolite of the selective melatonin receptor agonist ramelteon (Rozerem) [1]. As a chiral metabolite (predominantly the S-hydroxy configuration), M-II functions as a high-affinity agonist at human melatonin MT1 and MT2 receptors, with reported IC50 values of 208 pM and 1470 pM, respectively . While possessing lower intrinsic receptor affinity and functional potency than the parent compound ramelteon, M-II achieves markedly higher systemic exposure (20- to 100-fold greater AUC) following oral administration, thereby contributing significantly to the overall hypnotic efficacy of ramelteon therapy [2].

Why Ramelteon Metabolite M-II Cannot Be Substituted by Ramelteon or Other Melatonin Agonists in Critical Pharmacokinetic and Bioanalytical Workflows


Generic or in-class substitution of ramelteon metabolite M-II is precluded by its unique combination of receptor pharmacology and drastically different systemic exposure profile. Although M-II shares the same primary molecular targets (MT1/MT2) as ramelteon and exhibits a similar selectivity profile (weak 5-HT2B affinity only), its in vivo behavior is fundamentally distinct [1]. Specifically, M-II circulates at plasma concentrations 20- to 100-fold higher than ramelteon due to extensive first-pass metabolism of the parent drug, while its intrinsic receptor binding affinity is 5- to 10-fold lower [2]. Consequently, direct substitution of ramelteon for M-II in analytical or in vivo studies would misrepresent the actual pharmacological burden and receptor occupancy achieved during ramelteon therapy. The quantitative evidence below delineates the precise pharmacological and pharmacokinetic parameters that mandate the use of authentic M-II reference material for accurate bioanalysis, impurity profiling, and mechanistic investigation of ramelteon's clinical effects.

Quantitative Differentiation of Ramelteon Metabolite M-II (CAS 896736-21-3): Direct Comparator Evidence Versus Ramelteon and Melatonin


MT1 Receptor Binding Affinity (Ki): 3-Fold Lower Potency Versus Ramelteon

In direct competitive binding assays using Chinese hamster ovary (CHO) cells expressing recombinant human MT1 receptors, ramelteon metabolite M-II exhibits a Ki value of 114 pM, which is approximately 3-fold lower affinity compared to ramelteon (Ki ≈ 38 pM) and approximately 2-fold lower affinity compared to melatonin (Ki ≈ 57 pM) [1]. This quantitative difference confirms that M-II is a less potent ligand at the MT1 receptor subtype.

Melatonin Receptors Binding Assay In Vitro Pharmacology

MT2 Receptor Binding Affinity (Ki): 5-Fold Lower Potency Versus Ramelteon

At recombinant human MT2 receptors expressed in CHO cells, ramelteon metabolite M-II exhibits a Ki value of 566 pM, which is approximately 5-fold lower affinity than ramelteon (Ki ≈ 113 pM) and approximately 1.5-fold lower affinity than melatonin (Ki ≈ 377 pM) [1]. The differential fold-change between MT1 and MT2 indicates that M-II retains relatively higher selectivity for MT1 over MT2 compared to the parent compound.

Melatonin Receptors Binding Assay Receptor Pharmacology

Functional Potency (IC50): 17- to 25-Fold Lower Potency Versus Ramelteon in Cellular Functional Assays

In in vitro functional assays measuring agonist activity at human MT1 and MT2 receptors expressed in CHO cells, ramelteon metabolite M-II exhibits IC50 values of 208 pM (MT1) and 1,470 pM (MT2). Compared to ramelteon, M-II is 17- to 25-fold less potent [1]. For context, M-II is approximately 4.3-fold less potent than melatonin at MT1 receptors and approximately 1.6-fold less potent at MT2 receptors .

Functional Assay IC50 Melatonin Agonist

Human Pharmacokinetics: 30-Fold Higher Cmax and 2-Fold Longer Half-Life Versus Ramelteon

In a clinical pharmacokinetic study of healthy Chinese volunteers following a single oral dose of ramelteon, the maximum plasma concentration (Cmax) of M-II was 136 ± 36 ng/mL, compared to 4.50 ± 4.64 ng/mL for ramelteon—a ~30-fold difference. The elimination half-life (t½) of M-II was 2.1 ± 0.4 hours, approximately twice that of ramelteon (1.0 ± 0.9 hours) [1]. This data, derived from a validated LC-MS/MS method with linear ranges of 1.00–250 ng/mL for M-II and 0.0500–30.0 ng/mL for ramelteon, confirms the profoundly higher and more sustained systemic presence of M-II.

Pharmacokinetics Cmax Half-Life LC-MS/MS

Systemic Exposure (AUC): 20- to 100-Fold Greater Mean Systemic Exposure Versus Ramelteon

The mean systemic exposure (area under the concentration-time curve, AUC) of ramelteon metabolite M-II is 20- to 100-fold greater than that of ramelteon following oral administration [1]. This vast difference arises because ramelteon undergoes extensive first-pass metabolism (absolute oral bioavailability ~1.8%), with M-II being the predominant circulating species [2]. The rank order of principal metabolites by prevalence in human serum is M-II > M-IV > M-I > M-III, with M-II being the only active metabolite [2].

Systemic Exposure AUC Pharmacokinetics First-Pass Metabolism

Receptor Selectivity Profile: Weak 5-HT2B Affinity (Ki = 1.75 μM), No Appreciable Affinity for Other Targets

In broad receptor screening panels, ramelteon metabolite M-II shows no significant affinity or activity for a wide range of neurotransmitter receptors, ion channels, or enzymes, with the sole exception of the serotonin 5-HT2B receptor, for which it exhibits weak affinity (Ki = 1.75 ± 0.23 μM) . This selectivity profile closely mirrors that of ramelteon, which also lacks appreciable affinity for GABA, dopamine, serotonin (except 5-HT2B), noradrenaline, acetylcholine, and opioid receptors [1]. Unlike many hypnotics (e.g., benzodiazepines, Z-drugs), M-II does not interact with the GABA receptor complex.

Selectivity Off-Target 5-HT2B Safety Pharmacology

High-Impact Application Scenarios for Ramelteon Metabolite M-II (CAS 896736-21-3) in Bioanalysis and Pharmacological Research


LC-MS/MS Bioanalytical Method Development and Clinical Pharmacokinetic Studies

Ramelteon metabolite M-II is the primary analyte for bioanalytical LC-MS/MS methods due to its >30-fold higher plasma Cmax (136 ± 36 ng/mL) and broader linear dynamic range (1.00–250 ng/mL) compared to ramelteon [1]. Its 2.1-hour half-life also provides a more practical sampling window. Use of authentic M-II reference standard is mandatory for accurate calibration and quality control in clinical pharmacokinetic studies of ramelteon.

In Vitro Receptor Pharmacology and Selectivity Profiling

For mechanistic studies of melatonin MT1/MT2 receptor activation, M-II offers a tool with defined affinity (MT1 Ki = 114 pM, MT2 Ki = 566 pM) and a clean selectivity profile (only weak 5-HT2B off-target) [2]. This enables researchers to study the specific contribution of the ramelteon metabolic pathway to overall hypnotic efficacy without confounding GABAergic or other receptor interactions typical of traditional hypnotics [3].

Pharmaceutical Impurity and Metabolite Reference Standard

As the major circulating metabolite of ramelteon, M-II is a critical impurity marker in pharmaceutical quality control and stability testing of ramelteon drug substance and formulated products. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of major metabolites. M-II reference material with certified purity (≥98% HPLC) is essential for method validation and routine impurity profiling .

In Vivo Pharmacology Studies of Circadian Rhythm and Sleep

Although M-II is less potent intrinsically, its 20- to 100-fold higher systemic exposure makes it the dominant MT1/MT2 agonist species in vivo [4]. Animal studies (e.g., in cats) have demonstrated that M-II alone significantly improves sleep parameters [5]. Therefore, administration of M-II directly (rather than relying on ramelteon metabolism) allows precise dosing and isolation of the metabolite's specific contribution to circadian phase-shifting and sleep promotion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramelteon metabolite M-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.